molecular formula C9H11NO3 B1626603 3-(4-Nitrophenyl)propan-1-ol CAS No. 20716-25-0

3-(4-Nitrophenyl)propan-1-ol

Cat. No. B1626603
Key on ui cas rn: 20716-25-0
M. Wt: 181.19 g/mol
InChI Key: VSMANSLTTPNSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262185B2

Procedure details

3-(4-nitrophenyl)propanol (5.0 g) was dissolved in THF (100 ml), 2,6-dimethylpyridine (5.1 ml) and methanesulfonic acid anhydride (6.7 g) were added to the mixture, and the mixture was stirred for 12 hours at 50° C. Lithium bromide (3.6 g) was added to the mixture, and the mixture was stirred for 8 hours at 60° C. After cooling to room temperature, the reaction solution was added to water, and dissolved in ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 1-(3-bromopropyl)-4-nitrobenzene (3.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12]O)=[CH:6][CH:5]=1)([O-:3])=[O:2].CC1C=CC=C(C)N=1.CS(OS(C)(=O)=O)(=O)=O.[Br-:31].[Li+]>C1COCC1.C(OCC)(=O)C.O>[Br:31][CH2:12][CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
CC1=NC(=CC=C1)C
Name
Quantity
6.7 g
Type
reactant
Smiles
CS(=O)(=O)OS(=O)(=O)C
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
[Br-].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 8 hours at 60° C
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrCCCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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